Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-11(12(15)16-3)9-6-8(14)4-5-10(9)13(7)2/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMSTFUJJHJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions. The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The structural analogs of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate differ primarily in ester groups, substituent positions, and functional modifications. Key examples include:
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | COOCH₃ (3), OH (5), CH₃ (1,2) | C₁₂H₁₃NO₃ | 219.24* | Methyl ester; high polarity |
| Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Dimecarbine) | COOCH₂CH₃ (3), OH (5), CH₃ (1,2) | C₁₃H₁₅NO₃ | 233.27 | Ethyl ester; enhanced lipophilicity |
| Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | COOCH₂CH₃ (3), OAc (5), CH₃ (1,2) | C₁₅H₁₇NO₄ | 275.31 | Acetyl-protected hydroxyl; prodrug potential |
| Ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | Br (6), (CH₂N(CH₃)₂) (4), COOCH₂CH₃ (3) | C₁₆H₂₁BrN₂O₃ | 368.07 | Bromine substitution; altered electronic properties |
*Calculated based on ethyl analog (C₁₃H₁₅NO₃, MW 233.27) by replacing ethyl (C₂H₅) with methyl (CH₃).
Key Observations :
- 5-Position Modifications : Acetylation of the hydroxyl group (e.g., ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate) enhances stability and may serve as a prodrug strategy . Bromine substitution introduces steric and electronic effects, altering reactivity and binding affinity .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Property | Methyl Ester | Ethyl Ester (Dimecarbine) | 5-Acetoxy Ethyl Ester |
|---|---|---|---|
| Melting Point | >200°C (estimated) | Not reported | Not reported |
| Solubility | Moderate in polar solvents (e.g., DMF) | Higher in organic solvents | Increased lipophilicity |
| ¹H-NMR (COOCH₃/COOCH₂CH₃) | δ ~3.8–4.0 (s, COOCH₃) | δ 1.3 (t, CH₃), 4.2 (q, OCH₂) | δ 2.1 (s, OAc), 4.2 (q, OCH₂) |
Data inferred from analogs: Methyl β-carboline-3-carboxylate shows a COOCH₃ peak at δ 4.03 , while ethyl esters display characteristic ethyl group signals (δ 1.3 and 4.2) .
Biological Activity
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, an indole derivative, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Overview of Indole Derivatives
Indole derivatives are known for their significant roles in various biological systems and therapeutic contexts. They exhibit a range of pharmacological effects, including antiviral , anticancer , antimicrobial , and anti-inflammatory activities. This compound is particularly noted for its interactions with multiple biological targets, influencing several biochemical pathways.
Target Interactions
This compound interacts with various enzymes and proteins, leading to significant changes in cellular functions. Its mechanism includes:
- Binding to Receptors : The compound binds to specific receptors that modulate cellular responses.
- Enzyme Inhibition : It has been documented to inhibit enzymes involved in critical metabolic pathways, such as tryptophan metabolism.
Biochemical Pathways Affected
The compound influences several key biochemical pathways:
- Cell Cycle Regulation : It has been shown to induce G1 phase arrest in certain cancer cell lines, inhibiting proliferation.
- Signal Transduction : The compound affects signaling pathways by modulating the activity of protein kinases.
Antiviral Activity
Recent studies have demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2. At a concentration of 52.0 μM, it completely inhibited viral replication in vitro, showcasing its potential as a therapeutic agent against COVID-19 .
Anticancer Properties
This indole derivative has been evaluated for its anticancer effects across various cancer cell lines. Notably:
- In vitro studies indicated that it significantly reduced cell viability in lung adenocarcinoma (A549) cells.
- The compound's cytotoxicity was compared with standard chemotherapeutics like cisplatin, revealing promising results .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate?
- Methodology : The compound can be synthesized via condensation reactions using indole precursors. For example, analogous routes involve reacting p-benzoquinone derivatives with β-aminocrotonate esters in a solvent system of acetic acid/ethyl acetate, followed by cyclization and methylation . Adjustments to the esterification step (e.g., using methylating agents like methyl iodide) are critical for obtaining the methyl ester variant. Reflux conditions (3–5 hours) and recrystallization in ethyl acetate are typical for purification .
- Key Parameters : Solvent polarity, temperature, and stoichiometry of methylating agents significantly impact yield.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- LCMS/HPLC : Retention times (e.g., ~1.28 minutes under QC-SMD-TFA05 conditions) and mass-to-charge ratios (e.g., m/z 275 for protonated molecular ions) confirm molecular identity .
- NMR : H and C NMR resolve substituent positions (e.g., methyl groups at C1/C2, hydroxyl at C5).
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) determine crystal packing and hydrogen-bonding networks .
Q. How is the purity of the compound assessed, and what impurities are commonly observed?
- Methodology : Reverse-phase HPLC with UV detection (e.g., >98% purity under HPLC conditions) identifies impurities such as ethyl ester analogs or brominated byproducts. LCMS can detect trace intermediates (e.g., m/z 353 for hydrazine derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodology :
- Solvent Screening : Replacing 1,2-dichloroethane with acetic acid/ethyl acetate improves yield (e.g., 63% for ethyl analogs) by enhancing solubility and reducing side reactions .
- Catalysis : Lewis acids (e.g., ZnCl) or phase-transfer catalysts may accelerate cyclization.
- DoE (Design of Experiments) : Multi-variable analysis optimizes temperature, solvent ratio, and reaction time .
Q. How are contradictions in crystallographic data resolved during structural refinement?
- Methodology :
- SHELX Refinement : Iterative cycles using SHELXL refine displacement parameters and occupancy rates. Discrepancies in thermal motion or bond lengths are addressed via constraints (e.g., DFIX for fixed distances) .
- Validation Tools : R-factor convergence (<5%) and residual density maps in WinGX ensure model accuracy .
Q. What computational approaches are used to predict the compound’s electronic properties and reactivity?
- Methodology :
- DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites.
- MD Simulations : AMBER or GROMACS models solvation effects and conformational stability .
Q. How are impurities profiled, and what strategies mitigate their formation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
